Ethyl 2-amino-5-bromopyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-amino-5-bromopyrimidine-4-carboxylate is an organic compound with the molecular formula C7H8BrN3O2 and a molecular weight of 246.06 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of both amino and bromine substituents on the pyrimidine ring makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-5-bromopyrimidine-4-carboxylate can be synthesized through various methods. One common method involves the bromination of ethyl 2-amino-4-pyrimidinecarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyrimidine is coupled with an appropriate brominated compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivative, and a base such as potassium carbonate in a suitable solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Coupling Products: Biaryl or diaryl compounds.
Reduction Products: Amines or alcohols.
Scientific Research Applications
Ethyl 2-amino-5-bromopyrimidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-bromopyrimidine-4-carboxylate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The exact molecular targets and pathways involved can vary based on the specific derivative or compound synthesized from it .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromopyrimidine-4-carboxylate
- 2-Amino-5-bromopyrimidine
- Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Uniqueness
Ethyl 2-amino-5-bromopyrimidine-4-carboxylate is unique due to the presence of both amino and bromine substituents on the pyrimidine ring, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and drug discovery .
Properties
CAS No. |
1260788-14-4 |
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Molecular Formula |
C7H8BrN3O2 |
Molecular Weight |
246.06 g/mol |
IUPAC Name |
ethyl 2-amino-5-bromopyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-13-6(12)5-4(8)3-10-7(9)11-5/h3H,2H2,1H3,(H2,9,10,11) |
InChI Key |
TVRCODRGFWIODH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1Br)N |
Origin of Product |
United States |
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